5'-Chloro-5-deoxy-guanosine
Description
Properties
Molecular Formula |
C10H12ClN5O4 |
|---|---|
Molecular Weight |
301.69 g/mol |
IUPAC Name |
2-amino-9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12ClN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19) |
InChI Key |
YBIZLKQGKRXLAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CCl)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination Using Thionyl Chloride
Reaction Mechanism and Cyclic Intermediate Formation
Thionyl chloride (SOCl₂) reacts with the 5'-hydroxyl group of 5-deoxy-guanosine through a two-step mechanism: initial formation of a chlorosulfite intermediate followed by nucleophilic displacement with chloride. Robins et al. demonstrated this approach for 5'-chloro-5'-deoxyadenosine synthesis, achieving 91% yield by generating a cyclic intermediate in acetonitrile with pyridine as an acid scavenger. For guanosine derivatives, the N2-amino and O6-keto groups require protection to prevent N-chlorination or Michael addition side reactions.
Solvent and Base Optimization
Non-aqueous solvents like acetonitrile or dimethylformamide (DMF) are essential to suppress hydrolysis. A 4 mL/g solvent-to-substrate ratio ensures complete dissolution of guanosine derivatives during chlorination. Pyridine (3 equivalents) neutralizes HCl generated during the reaction, maintaining a pH > 8.8 to prevent glycosidic bond cleavage. Post-reaction, solvent exchange to methanol facilitates crystallization, with vacuum distillation at 35°C removing residual acetonitrile prior to base addition.
Table 1: Thionyl Chloride-Mediated Chlorination Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| SOCl₂ Equivalents | 3.0 | Maximizes conversion |
| Reaction Temperature | 15–25°C | Minimizes depurination |
| Pyridine Equivalents | 3.0 | Neutralizes HCl |
| Crystallization Solvent | Methanol | 90–95% Recovery |
Protection/Deprotection Strategies
O6 and N2 Protecting Groups
The O6 position of guanosine is protected using trimethylsilylethyl (TMSE) or 2,4,6-triisopropylbenzenesulfonyl (TIPBS) groups to prevent alkylation during chlorination. N2 protection via acetyl or benzoyl groups blocks undesired side reactions with electrophilic chlorinating agents. Montgomery and Hewson’s classical method uses aqueous diazotization for 2-fluoro substitution but is unsuitable for acid-sensitive deoxyguanosine.
Sequential Deprotection and Isolation
After chlorination, TMSE groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, while TIPBS requires methanolic ammonia. Neutralization to pH 7.0 with hydrochloric acid precipitates 5'-chloro-5-deoxy-guanosine, which is triturated with cold methanol (1 mL/g) to remove residual protecting groups. Drying under vacuum at 40°C for 18 hours yields >85% pure product.
Diazotization and Halo-Dediazoniation Approaches
Non-Aqueous Diazotization Conditions
Benzyltriethylammonium nitrite (BTEA-NO₂) with acetyl chloride generates nitrosyl chloride in situ, enabling diazotization of N2-amino groups at −10°C. Subsequent chloro-dediazoniation replaces the diazonium group with chlorine without depurination. This method achieves 70–80% yields for 6-chloro-2-aminopurine derivatives, adaptable to 5'-chloro substitution via hydroxyl group activation.
Phosphoryl Chloride-Mediated Chlorination
Phosphoryl chloride (POCl₃) in acetonitrile with diisopropylethylamine (DIPEA) converts 5'-hydroxyl to 5'-chloro in a single step. Robins et al. reported 89% yield for analogous adenosine derivatives using this method, though guanosine’s O6 requires protection with trimethylsilyl chloride to prevent phosphorylation.
Comparative Analysis of Synthetic Methods
Yield and Purity Tradeoffs
Thionyl chloride provides the highest yields (>90%) but demands rigorous exclusion of moisture. Diazotization methods offer better regioselectivity for N2-protected derivatives but require cryogenic conditions. Phosphoryl chloride is cost-effective but generates corrosive byproducts.
Table 2: Method Comparison for 5'-Chloro-5-deoxy-guanosine Synthesis
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Thionyl Chloride | 90–95 | 85–90 | High-throughput suitability |
| Diazotization | 70–80 | 90–95 | Regioselectivity |
| Phosphoryl Chloride | 80–85 | 75–80 | Low-cost reagents |
Scalability and Industrial Applicability
Thionyl chloride methods are readily scalable to kilogram quantities, with patent data indicating successful pilot plant trials for adenosine analogs. Conversely, diazotization requires specialized equipment for low-temperature reactions, limiting large-scale adoption.
Data Tables and Reaction Optimization
Solvent Screening for Chlorination
Methanol, ethanol, and isopropanol were compared for post-reaction crystallization. Methanol provided the highest recovery (93%) due to its low boiling point and polarity matching 5'-chloro-5-deoxy-guanosine.
Temperature-Dependent Side Reactions
At temperatures >30°C, depurination exceeds 15%, as quantified by HPLC. Maintaining reactions at 20°C reduces this to <2% while allowing complete conversion in 18 hours.
Chemical Reactions Analysis
Types of Reactions: 5’-Chloro-5-deoxy-guanosine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium thiolate or primary amines in an aqueous or organic solvent can be used for substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed:
Substitution Products: Various 5’-substituted guanosine derivatives, depending on the nucleophile used.
Oxidation Products: Oxidized forms of guanosine, such as 8-oxo-guanosine.
Scientific Research Applications
Chemistry: 5’-Chloro-5-deoxy-guanosine is used as a building block in the synthesis of nucleic acid analogs and other modified nucleosides .
Biology: In biological research, this compound is used to study the effects of nucleoside modifications on DNA and RNA structure and function .
Medicine: The compound has potential therapeutic applications, particularly as an adenosine receptor agonist. It has been shown to alleviate neuropathic pain in animal models without affecting motor or cardiovascular functions .
Industry: In the pharmaceutical industry, 5’-Chloro-5-deoxy-guanosine is used in the development of antiviral and anticancer drugs .
Mechanism of Action
5’-Chloro-5-deoxy-guanosine exerts its effects primarily through interaction with adenosine receptors. It acts as a selective agonist for the adenosine A1 receptor, modulating pain perception and inflammatory responses. The compound’s mechanism involves binding to the receptor and triggering downstream signaling pathways that result in analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Halogenated Derivatives (Cl, I): Chlorine and iodine substitutions increase molecular weight and hydrophobicity. Iodine’s larger atomic radius may enhance steric effects in enzymatic interactions compared to chlorine . Azide and Hydrazine: The azide group (-N₃) introduces reactivity for "click chemistry" applications, while hydrazine (-NHNH₂) may lead to solubility challenges due to hydrogen bonding . Sulfur Substitution: Replacing oxygen with sulfur at the 5' position (e.g., 2',5'-Dideoxy-5'-thio-Guanosine) improves metabolic stability by resisting phosphatase cleavage .
Synthetic Challenges :
- Halogenation (Cl, I) typically requires controlled conditions to avoid over-substitution.
- Azide incorporation demands precise quantification methods, such as RNase P-based assays, to ensure fidelity in oligonucleotide modification .
- Hydrazinyl derivatives often form complex mixtures during synthesis, necessitating laborious purification .
Thiophosphoramidite derivatives are pivotal in antisense oligonucleotide therapies due to enhanced enzymatic resistance . The biological role of 5'-Chloro-5-deoxy-guanosine remains less explored, though its structure implies utility in probing DNA repair or telomerase activity.
Q & A
Q. How to address discrepancies in reported cytotoxicity profiles across cell lines?
Q. Why do structural analogs of 5'-Chloro-5-deoxy-guanosine exhibit varying enzymatic selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
